molecular formula C8H12Cl4N2 B8255610 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride

1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B8255610
M. Wt: 278.0 g/mol
InChI Key: WGGJIHACOZTXAN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride (CAS No. 49704-55-4) is a halogenated aromatic diamine salt with the molecular formula C₈H₁₂Cl₄N₂ and a molar mass of 278.01 g/mol . The compound features a 3,4-dichlorophenyl group attached to an ethane-1,2-diamine backbone, protonated at both amine groups to form the dihydrochloride salt. Its structure enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. The compound is commercially available at 95% purity, offered in quantities ranging from 50 mg to 1 g .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGJIHACOZTXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl4N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of the original compound .

Scientific Research Applications

1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following compounds share structural similarities with 1-(3,4-dichlorophenyl)ethane-1,2-diamine dihydrochloride but differ in substituents, salt forms, or pharmacological profiles:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents
1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride 49704-55-4 C₈H₁₂Cl₄N₂ 278.01 3,4-dichlorophenyl, dihydrochloride
N¹-(3,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride CID 20251934 C₈H₁₀Cl₂N₂ 205.09 (base) 3,4-dichlorophenyl, monohydrochloride
1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride 41175-78-4 C₉H₁₅ClN₂ 186.68 4-methylphenyl, monohydrochloride
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 62-31-7 C₈H₁₂ClNO₂ 189.64 3,4-dihydroxyphenyl, monohydrochloride

Key Observations:

  • This substitution also likely reduces metabolic stability relative to non-halogenated analogs like dopamine HCl.
  • Salt Form: The dihydrochloride salt (target compound) exhibits higher aqueous solubility than the monohydrochloride analog (CID 20251934) due to increased ionic character .
  • Pharmacological Relevance : Dopamine HCl (CAS 62-31-7), though structurally distinct, shares the ethylamine backbone and hydrochloride salt form. Its 3,4-dihydroxyphenyl group enables catecholaminergic activity, whereas the dichlorophenyl group in the target compound may favor σ-receptor interactions, as seen in related dichlorophenyl derivatives like BD 1063 .

Data Tables

Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives

Property 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride Dopamine HCl
Molecular Weight (g/mol) 278.01 186.68 189.64
Substituent 3,4-Dichloro 4-Methyl 3,4-Dihydroxy
Chloride Content 2 HCl molecules 1 HCl molecule 1 HCl molecule
Solubility (Inference) High (dihydrochloride) Moderate (monohydrochloride) High

Biological Activity

1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride, commonly referred to as N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10Cl2N2
  • Molecular Weight : 205.08 g/mol
  • CAS Number : 40779-26-8

The compound features a dichlorophenyl group attached to an ethane-1,2-diamine backbone, classifying it as an aromatic amine. This structural characteristic influences its biological interactions and activity.

The biological activity of N1-(3,4-dichlorophenyl)ethane-1,2-diamine dihydrochloride primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes linked to inflammatory pathways. This inhibition may lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It interacts with various receptors, potentially altering their signaling pathways. For instance, it has shown activity as a ligand in assays targeting dopamine receptors .

1. Antimicrobial Activity

Research indicates that N1-(3,4-dichlorophenyl)ethane-1,2-diamine exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

MicroorganismActivity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Salmonella typhiInhibitory
Bacillus subtilisInhibitory

These findings suggest potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound's ability to inhibit enzymes involved in inflammatory responses has been documented. Studies show that it can reduce the secretion of inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.

3. Neuropharmacological Effects

N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been investigated for its effects on neurotransmitter systems. It acts as a partial agonist at dopamine receptors, particularly the D3 subtype, which may have implications for treating neuropsychiatric disorders like schizophrenia and bipolar disorder .

Case Studies and Research Findings

Several studies have highlighted the biological activities of N1-(3,4-dichlorophenyl)ethane-1,2-diamine:

  • A study published in Pharmaceutical Research evaluated the compound's efficacy against various bacterial strains and established its potential as a lead compound for antibiotic development.
  • Another investigation focused on its neuropharmacological profile, demonstrating that it modulates dopamine receptor activity without significant side effects typically associated with other antipsychotic medications .

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